Pentachlorocyclopropane

Organic Synthesis Reaction Engineering Chemical Property

Pentachlorocyclopropane (PCCP) is a heavily chlorinated cyclopropane derivative with the formula C3HCl5, characterized by a strained three-membered ring and five chlorine substituents. It exists as a colorless liquid with a faint minty odor and a density of 1.668 g/mL at 25 °C.

Molecular Formula C3HCl5
Molecular Weight 214.3 g/mol
CAS No. 6262-51-7
Cat. No. B1630593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentachlorocyclopropane
CAS6262-51-7
Molecular FormulaC3HCl5
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESC1(C(C1(Cl)Cl)(Cl)Cl)Cl
InChIInChI=1S/C3HCl5/c4-1-2(5,6)3(1,7)8/h1H
InChIKeyIACJMSLMMMSESC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentachlorocyclopropane (CAS 6262-51-7): High-Purity Chlorinated Cyclopropane for Advanced Synthesis


Pentachlorocyclopropane (PCCP) is a heavily chlorinated cyclopropane derivative with the formula C3HCl5, characterized by a strained three-membered ring and five chlorine substituents . It exists as a colorless liquid with a faint minty odor and a density of 1.668 g/mL at 25 °C . This compound serves as a versatile intermediate in organic synthesis, notably in the preparation of tetrachlorocyclopropene and triaminocyclopropenium (TAC) salts .

Key synthetic intermediate for cyclopropenium chemistry
Direct precursor to tetrachlorocyclopropene via dehydrohalogenation
Enables TAC ionic liquid synthesis with tunable properties

Why Generic Substitution Fails: The Critical Role of Pentachlorocyclopropane's Unique Physicochemical Profile


Substituting pentachlorocyclopropane with other chlorinated cyclopropanes or cyclopropane derivatives is not scientifically sound due to significant differences in density, boiling point, thermal stability, and hydrogen-bonding capacity. For instance, cyclopropane's boiling point of -33 °C makes it a gas under ambient conditions, precluding its use as a direct replacement. Similarly, the higher density and distinct thermal isomerization kinetics of PCCP [1] are crucial for specific synthetic routes and applications, such as the preparation of TAC ionic liquids, where alternative reagents would necessitate altered reaction conditions and may yield different products [2].

Physicochemical profile mismatch
Density and boiling point differences alter liquid-phase handling and separation, limiting direct substitution.
Thermal stability divergence
Isomerization pathway differs from cyclopropane polymerization; process yields may shift if substituted.
Non-covalent interaction variance
Hydrogen-bond donor capability may not transfer to less chlorinated analogs, affecting supramolecular applications.

Pentachlorocyclopropane: Quantifiable Differentiation for Procurement Decisions


Density as a Key Determinant for Liquid-Phase Reaction and Purification Workflows

Pentachlorocyclopropane exhibits a significantly higher density compared to both unsubstituted cyclopropane and tetrachlorocyclopropene. This difference is critical for liquid-phase applications and separations. The density of PCCP is 1.668 g/mL at 25 °C , while cyclopropane has a liquid density of approximately 0.68 g/mL [1], and tetrachlorocyclopropene has a density of 1.45 g/mL at 25 °C .

Density comparison
Head-to-head
PCCP 1.668 g/mL at 25 °C
Cyclopropane ~0.68 g/mL (liquid)
Tetrachlorocyclopropene 1.45 g/mL at 25 °C
Reported higher density may facilitate gravity-based separations and reactor design.
Organic Synthesis Reaction Engineering Chemical Property

Boiling Point as a Critical Factor for Handling and Storage Under Vacuum

The boiling point of pentachlorocyclopropane is reported as 55-56 °C at 7 mmHg . In contrast, cyclopropane boils at -33 °C at atmospheric pressure , making it a gas at room temperature. Tetrachlorocyclopropene boils at 125-130 °C under reduced pressure , while hexachlorocyclopropane has a predicted boiling point of 175.1 °C at 760 mmHg . This intermediate boiling point profile influences distillation conditions and safety protocols.

Boiling point
Data to verify
55–56 °C at 7 mmHg
Reported moderate boiling point supports vacuum distillation evaluation.
Cross-study comparability limited by pressure conditions.
Vacuum Distillation Chemical Handling Physical Property

Thermal Isomerization Kinetics as a Predictor of Process Stability

The gas-phase thermal isomerization of pentachlorocyclopropane to 1,1,3,3,3-pentachloropropene follows first-order kinetics with a rate constant described by the Arrhenius equation log10k/s⁻¹ = (14.16 ± 0.23) - (39,963 ± 500) / 4.576T, studied in the range of 440-490 K [1]. This quantitative data on its thermal instability above 100 °C [2] is essential for process design. In contrast, cyclopropane undergoes ring-opening polymerization rather than isomerization [3].

Isomerization kinetics
log10k/s⁻¹ = (14.16 ± 0.23) − (39963 ± 500) / 4.576T
440–490 K, 10–50 Torr
Defined kinetic parameters support process-stability assessment.
Thermal Stability Reaction Kinetics Process Safety

Hydrogen-Bond Donor Strength as a Unique Feature for Complex Formation

Pentachlorocyclopropane acts as a hydrogen-bond donor, forming stable 1:1 complexes with nitrogen bases in argon matrices at 16 K, evidenced by C-H stretching red shifts of 22 to 170 cm⁻¹ [1]. The hydrogen bond energy for these complexes ranges from 2.95 to 4.22 kcal/mol, which is stronger than the previously studied bromocyclopropane-ammonia complex (2.35 kcal/mol) [1]. This quantitative comparison highlights PCCP's superior hydrogen-bonding capability.

H-bond energy
PCCP·N-base 2.95–4.22 kcal/mol
Bromocyclopropane·NH₃ 2.35 kcal/mol
Up to ~80% higher, Ar matrix, 16 K
Reported stronger hydrogen-bond capability may support supramolecular design research.
Supramolecular Chemistry Hydrogen Bonding Spectroscopic Analysis

Best Research and Industrial Application Scenarios for Pentachlorocyclopropane


Synthesis of Triaminocyclopropenium (TAC) Ionic Liquids

Pentachlorocyclopropane serves as a direct precursor to TAC salts, which are valuable as ionic liquids with high thermal stability and tunable properties [1]. The use of PCCP eliminates a synthetic step compared to using tetrachlorocyclopropene, despite requiring a larger amount of amine to remove the generated HCl [1]. This route is well-documented for preparing a variety of TAC cations, including those with fluorinated groups for specialized applications [2].

Precursor to Tetrachlorocyclopropene and Substituted Derivatives

PCCP is efficiently converted to tetrachlorocyclopropene via dehydrohalogenation with 18M aqueous KOH at 80-85 °C . This reaction is a standard method for generating this strained alkene, which is a key building block for cyclopropenium chemistry and substituted phenyltrichlorocyclopropene derivatives .

Model Compound for Studying Strained-Ring Thermal Isomerization

Due to its well-defined first-order isomerization kinetics to 1,1,3,3,3-pentachloropropene at elevated temperatures (440-490 K) [3], PCCP serves as an ideal model compound for investigating the mechanisms of thermal ring-opening and chlorine atom migration in highly substituted cyclopropanes. This data is crucial for understanding the stability of strained ring systems under reaction conditions.

Hydrogen-Bonding Probe in Matrix Isolation Spectroscopy

The unique ability of PCCP to form stable hydrogen-bonded complexes with a range of nitrogen bases, characterized by significant and quantifiable C-H stretching red shifts (22-170 cm⁻¹) [4], makes it a valuable molecular probe for studying weak intermolecular interactions. Its hydrogen bond energies, which are stronger than those of bromocyclopropane [4], provide a benchmark for computational studies and supramolecular design.

Application
Selection Property
Validation Focus
TAC ionic liquid synthesis
Direct precursor for triaminocyclopropenium salts
Synthetic step economy and amine stoichiometry
Tetrachlorocyclopropene preparation
Dehydrohalogenation precursor to strained alkene
Reaction condition compatibility (KOH, temperature)
Strained-ring thermal isomerization studies
Quantified first-order isomerization kinetics
Rate constant and activation energy verification
Matrix isolation spectroscopy probe
Reported hydrogen-bond donor strength
C–H red shift magnitude in cryogenic matrices

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